molecular formula C11H12N4O2S B1373530 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 854634-29-0

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B1373530
CAS No.: 854634-29-0
M. Wt: 264.31 g/mol
InChI Key: YARIYELWRXUWPG-UHFFFAOYSA-N
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Description

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its antibacterial properties. It is part of a class of compounds that have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves several steps starting from benzene. The process includes nitration of benzene to form nitrobenzene, reduction to aniline, and subsequent reactions to introduce the sulfonamide and pyrimidine groups . Specific conditions such as the use of reducing agents like tin and hydrochloric acid, and reagents like chlorosulfonic acid, are crucial in these steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted sulfonamides .

Scientific Research Applications

Target Enzyme

The primary target of this compound is dihydropteroate synthetase , an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway, leading to impaired bacterial growth and replication.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is metabolized in the liver and excreted primarily through urine. Its efficacy can be influenced by various factors, including bacterial resistance mechanisms.

Applications in Scientific Research

This compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Antibacterial Research : The compound is extensively studied for its antibacterial properties. It serves as a model for developing new antibiotics aimed at overcoming resistance in pathogenic bacteria.
  • Therapeutic Uses : Investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Biochemistry

  • Enzyme Inhibition Studies : Used as an inhibitor in biochemical assays to study the role of dihydropteroate synthetase and related pathways.
  • Cellular Effects : Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle processes.

Industrial Applications

  • Pharmaceutical Production : Employed as a building block in synthesizing more complex pharmaceutical compounds.
  • Analytical Chemistry : Serves as a reference standard in analytical methods for quantifying sulfonamide derivatives.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a lower minimum inhibitory concentration (MIC) compared to traditional sulfonamides, suggesting enhanced potency.

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that this compound could effectively inhibit the growth of specific cancer cell lines. The mechanism was linked to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.

Biological Activity

4-Amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of synthetic bacteriostatic antibiotics that inhibit bacterial growth by interfering with folate synthesis.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 854634-29-0

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for nucleic acid production. By inhibiting this pathway, sulfonamides effectively halt bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has shown effectiveness in various studies:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Resistance Mechanisms : Despite its efficacy, resistance to sulfonamides can develop due to mutations in target enzymes or increased expression of efflux pumps in bacteria .

Cardiovascular Effects

Recent studies have explored the cardiovascular implications of sulfonamide derivatives:

  • Perfusion Pressure Studies : In an isolated rat heart model, compounds similar to this compound were evaluated for their effects on coronary resistance and perfusion pressure. Results indicated that these compounds could significantly decrease perfusion pressure, suggesting a potential role in cardiovascular modulation .
  • Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and potentially offering therapeutic benefits in managing hypertension .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

ParameterValue
Absorption60% - 80%
MetabolismHepatic
Half-life6 - 14 hours
Plasma Protein BindingLow (72.9%)

The compound exhibits moderate absorption rates and is primarily metabolized in the liver, with a relatively short half-life, indicating a need for frequent dosing in clinical applications .

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

  • Clinical Applications : Sulfadiazine (a related compound) has been used effectively in treating infections caused by Toxoplasma gondii and other pathogens .
  • Combination Therapies : Research has explored the conjugation of sulfonamides with other drugs to enhance their efficacy against resistant bacterial strains and improve pharmacokinetic properties .

Q & A

Q. Basic: What synthetic routes are available for 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for high purity?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 4-amino-2-methylbenzenesulfonyl chloride and 2-aminopyrimidine. Key steps include:

  • Precursor Activation : Use of anhydrous solvents (e.g., THF or DCM) and bases like triethylamine to deprotonate the pyrimidine amine .
  • Temperature Control : Reactions are performed at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. HPLC (>98% purity) is recommended for final verification .

Q. Basic: What spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and pyrimidine N–H groups) .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry; aromatic protons in pyrimidine (δ 8.2–8.5 ppm) and methyl groups (δ 2.3 ppm) are diagnostic .
  • FT-IR : Peaks at 1320–1350 cm1^{-1} (S=O asymmetric stretching) and 3300–3400 cm1^{-1} (N–H stretching) validate functional groups .

Q. Advanced: How do co-crystallization strategies with carboxylic acids (e.g., benzoic acid) enhance physicochemical properties?

Methodological Answer:
Co-crystals improve solubility and stability via non-covalent interactions:

  • Hydrogen Bonding : Sulfonamide N–H donates to carboxylic acid O–H, forming a robust 1:1 stoichiometric complex .
  • π-Stacking : Aromatic rings of the sulfonamide and benzoic acid align face-to-face, enhancing thermal stability (verified by DSC) .
  • Solubility Screening : Phase solubility diagrams in aqueous buffers (pH 1.2–7.4) quantify co-crystal dissolution rates .

Q. Advanced: What methodologies are used to evaluate antimicrobial activity, and how are molecular docking studies integrated?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with dihydropteroate synthase (DHPS). Key residues (e.g., Phe28, Lys48) form hydrogen bonds with sulfonamide groups, explaining inhibition .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles : LC-MS identifies byproducts (e.g., hydrolyzed sulfonamides); repurify via preparative HPLC .
  • Assay Variability : Standardize protocols (e.g., identical inoculum size, incubation time) across labs .
  • Crystallographic Validation : Compare SCXRD data to confirm structural consistency with bioactive conformers .

Q. Advanced: What computational approaches model the compound’s electronic properties and reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Polar solvents stabilize the sulfonamide anion, enhancing nucleophilicity .
  • Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) map intermediates in sulfonamide formation, guiding mechanistic studies .

Q. Advanced: How does this compound function as a ligand in coordination chemistry?

Methodological Answer:
The sulfonamide acts as a bidentate ligand via:

  • Metal Coordination : Ni(II) complexes form octahedral geometries with sulfonamide O and pyrimidine N donors (confirmed by SCXRD and UV-Vis spectroscopy) .
  • Stability Constants : Potentiometric titrations (pH 2–12) determine logKK values for metal-ligand binding .

Q. Advanced: What strategies mitigate poor aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate water-soluble sulfonate salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering monitors particle size <200 nm) .
  • Prodrug Design : Introduce hydrolyzable esters at the methyl group, regenerating the active form in vivo .

Q. Advanced: How is stability under oxidative/reductive conditions assessed, and what degradation products form?

Methodological Answer:

  • Forced Degradation Studies : Expose to H2_2O2_2 (3%, 70°C) for oxidation; LC-MS identifies sulfonic acid derivatives. Reduction with Zn/HCl yields 4-amino-2-methylbenzenethiol .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Q. Advanced: What regioselective functionalization methods are applicable to the pyrimidine ring?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitration (HNO3_3/H2_2SO4_4) at pyrimidine C5, confirmed by 15N^{15}N-NMR .
  • Buchwald-Hartwig Amination : Introduce aryl groups at C4 using Pd catalysts (XPhos ligand) .
  • Protection/Deprotection : Temporarily block the sulfonamide NH with Boc groups to direct reactivity to the pyrimidine .

Properties

IUPAC Name

4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-7-9(12)3-4-10(8)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARIYELWRXUWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
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4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
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4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
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4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
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4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Reactant of Route 6
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

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